Methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate
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Overview
Description
Methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate is an organic compound with the molecular formula C12H9BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom, a hydroxyl group, and a carboxylate ester group
Scientific Research Applications
Methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding inhalation, ingestion, and contact with skin or eyes . In case of exposure, appropriate measures such as washing the affected area with water, removing contaminated clothing, and seeking medical attention if necessary should be taken .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate typically involves the bromination of 6-hydroxynaphthalene-1-carboxylic acid followed by esterification. The bromination reaction is usually carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves reacting the brominated product with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 8-substituted-6-hydroxynaphthalene-1-carboxylates.
Oxidation: Formation of 8-bromo-6-oxo-naphthalene-1-carboxylate.
Reduction: Formation of 8-bromo-6-hydroxynaphthalene-1-methanol.
Mechanism of Action
The mechanism by which methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-hydroxynaphthalene-1-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
8-Bromo-6-hydroxynaphthalene-1-carboxylic acid: Lacks the ester group, affecting its solubility and reactivity in esterification reactions.
Methyl 8-bromo-1-naphthoate: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and altering its chemical properties.
Uniqueness
Methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate is unique due to the presence of both a bromine atom and a hydroxyl group on the naphthalene ring, which allows for a diverse range of chemical reactions and potential applications. Its combination of functional groups makes it a versatile compound in synthetic chemistry and various research fields.
Properties
IUPAC Name |
methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c1-16-12(15)9-4-2-3-7-5-8(14)6-10(13)11(7)9/h2-6,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMONFOJLWJIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC(=CC(=C21)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782209-06-6 |
Source
|
Record name | methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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